Methyl 2-amino-5-benzylbenzoate
Description
Methyl 2-amino-5-benzylbenzoate (CAS 862671-77-0) is a benzoate ester derivative with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . The compound features a 2-amino group and a 5-benzyl substituent on the aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis. Its structural framework is analogous to anthranilic acid derivatives, which are widely used in drug discovery due to their hydrogen-bonding capabilities and planar aromatic systems .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-amino-5-benzylbenzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-10-12(7-8-14(13)16)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3 |
InChI Key |
OHNUZSZAYZGRKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of benzoate esters are highly dependent on substituents. Below is a comparison with key analogs:
Physicochemical Properties
- Lipophilicity: The benzyl group in this compound increases logP compared to its chloro (Cl) or nitro (NO₂) analogs, favoring membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate exhibits strong intramolecular N–H⋯O hydrogen bonds, stabilizing its planar conformation . In contrast, the benzyl group in the target compound may sterically hinder such interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
